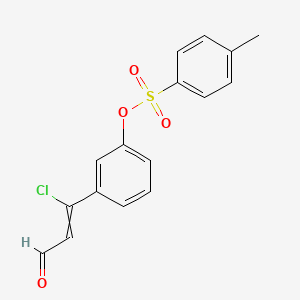
2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid is a synthetic organic compound known for its unique structural properties It is characterized by the presence of multiple butyl and ethyl groups attached to a tetradecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetradecanoic acid backbone, followed by the introduction of butyl and ethyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and distillation. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, sulfonates, strong nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s bulky butyl and ethyl groups may influence its binding affinity and specificity, leading to modulation of biological pathways
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer with similar structural features but different functional groups.
Dibutyl phthalate: Another phthalate ester with comparable applications in industry and research.
Uniqueness
2,2-Dibutyl-4,6,8,10-tetraethyltetradecanoic acid stands out due to its unique combination of butyl and ethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62179-70-8 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2,2-dibutyl-4,6,8,10-tetraethyltetradecanoic acid |
InChI |
InChI=1S/C30H60O2/c1-8-15-18-25(11-4)21-26(12-5)22-27(13-6)23-28(14-7)24-30(29(31)32,19-16-9-2)20-17-10-3/h25-28H,8-24H2,1-7H3,(H,31,32) |
InChI Key |
XQMHNBYCDJZIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)CC(CC)CC(CC)CC(CCCC)(CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]](/img/structure/B14549372.png)




![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14549392.png)

![3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14549403.png)
![4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14549414.png)
![Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane](/img/structure/B14549419.png)


![1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,4,6-trimethylbenzene)](/img/structure/B14549451.png)
